molecular formula C14H11NO4 B6390901 6-(3-Methoxycarbonylphenyl)nicotinic acid CAS No. 1258621-80-5

6-(3-Methoxycarbonylphenyl)nicotinic acid

Cat. No.: B6390901
CAS No.: 1258621-80-5
M. Wt: 257.24 g/mol
InChI Key: ADRDFMXXXKLJKG-UHFFFAOYSA-N
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Description

6-(3-Methoxycarbonylphenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a methoxycarbonyl group attached to the phenyl ring, which is further connected to the nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methoxycarbonylphenyl)nicotinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-methoxycarbonylbenzaldehyde and nicotinic acid.

    Condensation Reaction: The 3-methoxycarbonylbenzaldehyde undergoes a condensation reaction with nicotinic acid in the presence of a suitable catalyst, such as piperidine, under reflux conditions.

    Cyclization: The resulting intermediate undergoes cyclization to form the desired this compound.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through optimized reaction conditions to ensure high yield and purity. The process involves:

    Large-Scale Condensation: Utilizing large reactors to carry out the condensation reaction with precise control over temperature and reaction time.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(3-Methoxycarbonylphenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Yields hydroxyl derivatives.

    Substitution: Results in nitro or halogenated derivatives.

Scientific Research Applications

6-(3-Methoxycarbonylphenyl)nicotinic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic properties.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 6-(3-Methoxycarbonylphenyl)nicotinic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, which is crucial in inflammation and cancer.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid:

    Isonicotinic Acid: Another derivative with a different substitution pattern on the pyridine ring.

    Picolinic Acid: A positional isomer of nicotinic acid with distinct chemical properties.

Uniqueness

6-(3-Methoxycarbonylphenyl)nicotinic acid is unique due to the presence of the methoxycarbonyl group, which imparts specific electronic and steric properties, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

6-(3-methoxycarbonylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-19-14(18)10-4-2-3-9(7-10)12-6-5-11(8-15-12)13(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRDFMXXXKLJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=NC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00687774
Record name 6-[3-(Methoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258621-80-5
Record name 6-[3-(Methoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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